Cas no 1806475-14-8 (Ethyl 2-fluoro-3-methoxypyridine-5-acetate)

Ethyl 2-fluoro-3-methoxypyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-fluoro-3-methoxypyridine-5-acetate
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- インチ: 1S/C10H12FNO3/c1-3-15-9(13)5-7-4-8(14-2)10(11)12-6-7/h4,6H,3,5H2,1-2H3
- InChIKey: QYWPTDAMBYXGDT-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=C(C=N1)CC(=O)OCC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 213
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 48.4
Ethyl 2-fluoro-3-methoxypyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005801-250mg |
Ethyl 2-fluoro-3-methoxypyridine-5-acetate |
1806475-14-8 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
Alichem | A029005801-500mg |
Ethyl 2-fluoro-3-methoxypyridine-5-acetate |
1806475-14-8 | 95% | 500mg |
$1,634.45 | 2022-03-31 | |
Alichem | A029005801-1g |
Ethyl 2-fluoro-3-methoxypyridine-5-acetate |
1806475-14-8 | 95% | 1g |
$2,895.00 | 2022-03-31 |
Ethyl 2-fluoro-3-methoxypyridine-5-acetate 関連文献
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Ethyl 2-fluoro-3-methoxypyridine-5-acetateに関する追加情報
Ethyl 2-fluoro-3-methoxypyridine-5-acetate: A Comprehensive Overview
Ethyl 2-fluoro-3-methoxypyridine-5-acetate, with the CAS number 1806475-14-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a pyridine ring substituted with fluorine and methoxy groups, has garnered attention due to its potential applications in drug discovery and agrochemicals. The pyridine core of this molecule is a well-known heterocyclic aromatic compound, and the substitution pattern at positions 2, 3, and 5 introduces distinct electronic and steric effects that influence its reactivity and biological activity.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. The presence of a fluorine atom at position 2 of the pyridine ring in Ethyl 2-fluoro-3-methoxypyridine-5-acetate enhances the molecule's lipophilicity, which is a critical parameter for drug absorption and bioavailability. Additionally, the methoxy group at position 3 contributes to hydrogen bonding capabilities, potentially improving solubility and interaction with biological targets. The acetate ester group at position 5 further modulates the molecule's physicochemical properties, making it a versatile scaffold for further functionalization.
The synthesis of Ethyl 2-fluoro-3-methoxypyridine-5-acetate involves a multi-step process that typically begins with the preparation of the pyridine derivative. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to construct this compound efficiently. For instance, recent advancements in catalytic methods have enabled the use of palladium-catalyzed cross-coupling reactions to install substituents on the pyridine ring with high precision. These methods not only enhance yield but also improve the overall sustainability of the synthesis process.
From a biological standpoint, Ethyl 2-fluoro-3-methoxypyridine-5-acetate has shown promise as a lead compound in antifungal and anticancer drug development. In vitro studies have demonstrated its ability to inhibit key enzymes involved in fungal pathogenesis, such as cytochrome P450 lanosterol demethylase (CYP51). Furthermore, preliminary results from cancer cell line assays suggest that this compound may induce apoptosis in certain tumor cell types by modulating mitochondrial function. These findings underscore its potential as a chemotherapeutic agent or adjuvant in cancer treatment regimens.
Another area where Ethyl 2-fluoro-3-methoxypyridine-5-acetate has shown potential is in agrochemical applications. The compound's ability to inhibit plant pathogens makes it a candidate for fungicide development. Recent research has focused on optimizing its stability under environmental conditions and assessing its toxicity profile to non-target organisms. These studies are crucial for determining whether this compound can be developed into an environmentally friendly agricultural product.
In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the identity and purity of Ethyl 2-fluoro-3-methoxypyridine-5-acetate. High-resolution NMR data has provided insights into the spatial arrangement of substituents on the pyridine ring, while mass spectrometry has enabled precise determination of molecular weight and fragmentation patterns.
Looking ahead, ongoing research aims to explore Ethyl 2-fluoro-3-methoxypyridine-5-acetate's pharmacokinetics and pharmacodynamics in preclinical models. Understanding how this compound is absorbed, distributed, metabolized, and excreted will be essential for evaluating its suitability as a therapeutic agent. Additionally, efforts are underway to identify novel analogs by modifying substituent patterns on the pyridine ring or altering the ester group at position 5. These analogs may exhibit improved efficacy or reduced toxicity compared to the parent compound.
In conclusion, Ethyl 2-fluoro-3-methoxypyridine-5-acetate represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique chemical structure, combined with advancements in synthetic methodology and biological evaluation techniques, positions it as a promising candidate for future drug development initiatives.
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